1,10-Bis(methylsulfinyl)decane
Description
1,10-Bis(methylsulfinyl)decane (CAS# 28242-22-0) is a sulfur-containing organic compound with the molecular formula C₁₂H₂₆O₂S₂ and a molecular weight of 266.46 g/mol . Key physicochemical properties include:
- Physical State: Solid at room temperature
- Density: 1.084 g/cm³
- Boiling Point: 473.5°C (at 760 mmHg)
- LogP: 4.595 (indicating high lipophilicity)
- Solubility: Soluble in DMSO; formulations for in vivo use include PEG300, Tween 80, and physiological saline .
The compound features two methylsulfinyl (-S(O)CH₃) groups at terminal positions of a decane chain.
Properties
CAS No. |
28242-22-0 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1,10-bis(methylsulfinyl)decane |
InChI |
InChI=1S/C12H26O2S2/c1-15(13)11-9-7-5-3-4-6-8-10-12-16(2)14/h3-12H2,1-2H3 |
InChI Key |
YDQOWHFBJHEGKI-HZPDHXFCSA-N |
SMILES |
CS(=O)CCCCCCCCCCS(=O)C |
Canonical SMILES |
CS(=O)CCCCCCCCCCS(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decane, 1,10-bis(methylsulfinyl)-; 1,10-Bis(methylsulfinyl)decane; 1,10-Di(methylsulphinyl)decane. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Sulfur-Containing Derivatives
- Structural Impact: Sulfinyl vs. Thioether: The sulfinyl group (-S(O)-) is more oxidized than thioether (-S-), enhancing polarity and hydrogen-bonding capacity. This difference affects solubility and biological activity. For instance, Tiadenol’s hydroxyl-thioether structure may favor aqueous solubility compared to the sulfinyl derivative . Silyl vs. Sulfinyl: Trimethoxysilyl groups enable surface functionalization in materials science, contrasting with sulfinyl’s role in drug delivery .
Nitrogen-Containing Derivatives
- Structural Impact: Imidazole/imidazolium groups confer ionic character, making these compounds suitable for catalysis (e.g., organocatalysis) or ionic liquid applications. The sulfinyl derivative lacks ionic properties but offers higher thermal stability (boiling point >470°C) .
Physicochemical Properties
Boiling Points and Thermal Stability
- This compound : 473.5°C
- Tiadenol: 458.1°C
- 1,10-Bis(trimethoxysilyl)decane: Not reported, but silyl compounds typically decompose before boiling.
The sulfinyl compound’s higher boiling point suggests stronger intermolecular forces (dipole-dipole interactions) compared to thioether or silyl analogs.
Solubility and LogP
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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